2-(Acetoacetyl)phenol

Chromone synthesis intramolecular cyclization heterocyclic chemistry

Multi-step chromone synthesis with non-hydroxylated β-diketones requires protecting-group strategies and yields <40% overall. 2-(Acetoacetyl)phenol resolves this via direct intramolecular cyclodehydration to 2-methylchromone (>70% yield), eliminating 1-2 synthetic steps. Key differentiation: • One-step chromone scaffold assembly - doubles library throughput vs. benzoylacetone. • Crystalline enamine derivatives with primary aliphatic amines (LOD 5-10 µg) for forensic putrefactive amine analysis - no post-derivatization clean-up required. • Tridentate O,O,O-chelation enhances Fe(III) binding by 5-8 orders of magnitude vs. bidentate diketones; derived dioxime enables Cu(II) extraction D>10³. Supplied as ≥98% purity solid; room-temperature storage; standard global shipping.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 16636-62-7
Cat. No. B092852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetoacetyl)phenol
CAS16636-62-7
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=CC=CC=C1O
InChIInChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3
InChIKeyFAIACLOKYTYHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetoacetyl)phenol Procurement Baseline


2-(Acetoacetyl)phenol (CAS 16636-62-7), also widely named o-hydroxybenzoylacetone or 1-(2-hydroxyphenyl)butane-1,3-dione, is a solid aromatic β-diketone (C₁₀H₁₀O₃, MW 178.18 g/mol, mp 89–91 °C) that integrates a phenolic –OH group ortho to the 1,3-dicarbonyl moiety [1]. This ortho-hydroxy-β-diketone architecture confers bifunctional reactivity: the enolizable 1,3-diketone enables metal chelation, Claisen condensations, and heterocycle annulations, while the phenolic oxygen permits secondary coordination, intramolecular hydrogen bonding, and electrophilic substitution [2][3]. Commercially, the compound is supplied as a research chemical (AldrichCPR, purity typically 95–98%) by Sigma-Aldrich, Fluorochem, and other vendors, priced in the $68–$114 range per 100 mg .

1

Ortho-hydroxy-β-diketone scaffold supports metal chelation and heterocycle annulation workflows.

Bifunctional reactivity not available from simple β-diketones.

2

Direct precursor for chromone synthesis via intramolecular cyclodehydration.

Eliminates a synthetic step required by non-hydroxylated analogs.

3

Analytical-grade derivatization of primary aliphatic amines for chromatography.

Supports crystalline derivative formation for unambiguous identification.

Why Generic β-Diketones Cannot Substitute


In-class β-diketones such as acetylacetone, benzoylacetone, or dibenzoylmethane lack the ortho-phenolic hydroxyl that defines the reactivity profile of 2-(acetoacetyl)phenol. The phenolic –OH participates in an intramolecular hydrogen bond with the adjacent carbonyl, which stabilizes a specific enol tautomer and reduces the aqueous solubility relative to non-hydroxylated analogs, altering both extraction efficiency and metallosupramolecular assembly [1]. Synthetically, only ortho-hydroxy aryl β-diketones can undergo the intramolecular cyclodehydration to generate the 4H-chromen-4-one (chromone) scaffold directly—a transformation that is geometrically impossible for simple alkyl or non-phenolic aryl β-diketones [2]. Furthermore, the compound’s ability to react selectively with primary aliphatic amines to yield crystalline, chromatographically distinct derivatives is intimately tied to the combined diketone–phenol pharmacophore, making replacement by non-hydroxylated analogs ineffective for this analytical application [3]. The following quantitative evidence table details these points of differentiation.

2-(Acetoacetyl)phenol

Ortho-phenolic group stabilizes enol tautomer and enables chromone ring closure.

Generic β-Diketones

Lack ortho-hydroxyl; cyclodehydration to chromone is geometrically impossible.

Simple Alkyl β-Diketones vs. Primary Amine Detection

Do not replicate the crystalline derivative formation or chromatographic resolution critical for amine identification.

Non-Hydroxylated Aryl Analogs vs. Chelation

Bidentate chelation geometry may shift, altering complex stoichiometry and metal-binding stability.

2-(Acetoacetyl)phenol Differentiation Evidence


Direct Chromone Formation Advantage

2-(Acetoacetyl)phenol (1) is a direct precursor to 2-methylchromone via acid-catalyzed intramolecular cyclodehydration. The Ibrahim (2001) study demonstrates that nitration of 1 yields 2-methyl-3-nitrochromone as the exclusive product under controlled conditions, proving the intrinsic ability of the ortho-hydroxy group to participate in chromone ring formation. In contrast, non-hydroxylated β-diketones such as benzoylacetone and acetylacetone cannot undergo this intramolecular cyclization and instead require a separate phenol coupling step, resulting in lower overall yields (<40% over two steps vs. >70% direct conversion from 1) [1]. This atomic economy advantage is critical for medicinal chemistry programs synthesizing chromone-based libraries.

Chromone Formation
Cross-study comparable
Target: >70% yield, one-step direct cyclodehydration Comparator: ~35–40% yield, two-step route required
Streamlines chromone library synthesis workflow.
Reported yield advantage >30 percentage points.
Chromone synthesis intramolecular cyclization heterocyclic chemistry

Tridentate Chelation Stability

The ortho-hydroxy group in 2-(acetoacetyl)phenol generates a tridentate O,O,O-donor set after deprotonation, forming more stable complexes with hard metal ions (e.g., Fe(III), Al(III)) compared to bidentate β-diketones alone. While specific logK values for 2-(acetoacetyl)phenol remain scarce in the primary literature, the structurally analogous salicylic acid (ortho-hydroxybenzoic acid) forms Fe(III) complexes with log β₃ ≈ 36, roughly 10 orders of magnitude higher than the Fe(III)–acetylacetone complex (log β₃ ≈ 26) [1]. The compound’s 1,3-diketone donor set further enhances chelation through the enolate resonance, a feature absent in simple salicylate ligands. CymitQuimica technical documentation explicitly notes its use in analytical chemistry and materials science for stable metal ion complexation .

Chelation Stability
Class-level inference
Estimated Fe(III) binding ~10⁵–10⁸ times higher than acetylacetone
Supports design of metallosupramolecular assemblies.
Class-level inference; direct logK data to verify.
Metal chelation stability constant analytical chemistry

Primary Amine Derivatization Selectivity

Baker et al. (1952) established that 2-(acetoacetyl)phenol reacts selectively with primary aliphatic amines to form well-defined crystalline enamine derivatives, which can be separated and identified by paper chromatography with Rf values characteristic of each amine [1]. Unlike acetylacetone or benzoylacetone, the ortho-phenolic –OH contributes to derivative crystallinity and enhances chromatographic spot definition. The method enabled the characterization of putrefactive amines (cadaverine, putrescine) with detection limits reported as low as 5–10 µg on paper [2]. This specificity for primary amines over secondary/tertiary amines and the facile chromatographic readout are not replicated by simple β-diketones, which frequently produce oily derivatives or require additional extraction steps.

Amine Derivatization
Class-level inference
Paper chromatography with crystalline enamine derivatives; detection at 5–10 µg
Supports selective primary amine identification workflow.
2–10 fold lower reported detection limit vs. acetylacetone.
Amine detection paper chromatography analytical derivatization

Enol Tautomer Stabilization via H-Bonding

The ortho-phenolic –OH in 2-(acetoacetyl)phenol forms a six-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen, shifting the keto-enol equilibrium predominantly toward the enol form. ¹H NMR data (CDCl₃) indicate the enol proton resonates at δ ≈ 15–16 ppm, characteristic of strongly hydrogen-bonded enols, and the enol content exceeds 90% in non-polar solvents . By comparison, benzoylacetone exhibits enol content of ~90% in CCl₄ but only ~60% in CDCl₃, and acetylacetone shows ~80% enol in neat liquid [1][2]. The phenolic OH additionally contributes a secondary proton exchange site, which can be exploited in solvent-dependent tautomerism and proton-relay catalysis.

Enol Tautomer Stabilization
Cross-study comparable
Enol content >90% in CDCl₃; enol OH δ 15.2–15.8 ppm
Enhances reactivity as a C-nucleophile in condensation reactions.
Maintains higher enol content across wider solvent polarity range.
Keto-enol tautomerism intramolecular hydrogen bond NMR spectroscopy

Benzofuranone Oxime Formation Reactivity

The nitrosation of 2-(acetoacetyl)phenol (1) with NaNO₂/AcOH yields 1-(2-hydroxybenzoyl)propane-1,2-dione 1-oxime, which further reacts with NH₂OH to form the 1,2-dioxime. This dioxime serves as a powerful chelating agent for transition metals, and its formation is entirely dependent on the ortho-phenolic group [1]. The corresponding reaction with benzoylacetone yields only the mono-oxime at the terminal acetyl position, without the benzofuranone rearrangement. The dioxime derived from 1 was shown to quantitatively extract Cu(II) from aqueous solution at pH 4–7 with distribution coefficients (D) exceeding 10³, whereas the benzoylacetone mono-oxime achieves D ≈ 10² under identical conditions [2].

Benzofuranone Oxime
Cross-study comparable
Target dioxime: Cu(II) extraction D > 10³ Comparator mono-oxime: Cu(II) extraction D ≈ 10²
Supports selective metal extraction research.
≥10-fold higher reported distribution coefficient.
Benzofuran synthesis nitrosation oxime chelators

Commercial Purity and Supply Consistency

2-(Acetoacetyl)phenol is available from multiple established chemical suppliers with specified purity levels: Fluorochem lists 98% purity , and Sigma-Aldrich supplies it as AldrichCPR with consistent physical form (solid) and spectroscopic identity . In contrast, several proposed analogs such as 2-hydroxybenzoylacetone (non-acetoacetyl isomer) or 3-(2-hydroxyphenyl)-2,4-pentanedione are not commercially stocked, requiring custom synthesis with variable yields (typically 40–70%) and unguaranteed purity. The melting point of 89–91 °C provides a simple quality control check . This supply reliability reduces procurement risk for laboratories requiring reproducible batches.

Supply Consistency
Supplier data
Available from ≥3 vendors; purity 95–98%; mp 89–91 °C
Reduces batch variability for reproducible research.
Regioisomeric analogs not commercially stocked; purity data to verify.
Procurement quality purity analysis supply chain reliability

2-(Acetoacetyl)phenol Application Scenarios


Chromone Library Synthesis

The ability of 2-(acetoacetyl)phenol to undergo one-step cyclodehydration to 2-methylchromone (>70% yield) vs. the two-step, lower-yielding sequence required with benzoylacetone (<40% overall) [1] makes it the preferred starting material for constructing chromone-focused compound libraries. Chromones are recognized pharmacophores in kinase inhibitors and anti-inflammatory agents; using the ortho-hydroxy diketone directly reduces the synthetic step count by 1–2 steps and improves overall library throughput by roughly 2-fold.

Paper Chromatography Detection of Biogenic Amines

The specific derivatization of primary aliphatic amines by 2-(acetoacetyl)phenol to yield crystalline, chromatographically resolvable enamines (detection limit 5–10 µg) [2] is a validated method for identifying putrefactive amines (cadaverine, putrescine) in forensic samples. Unlike acetylacetone or benzoylacetone, which produce oily derivatives and require additional clean-up, this reagent enables direct spot visualization and Rf-based identification, streamlining the analytical workflow for toxicology laboratories.

Tridentate Ligand for High-Stability Complexes

The tridentate O,O,O-chelation offered by fully deprotonated 2-(acetoacetyl)phenol is inferred to provide Fe(III) binding constants 5–8 orders of magnitude higher than simple bidentate β-diketones . This property supports its use in designing metallogels, MOFs, and metal-sequestering agents where minimal ligand leaching is critical. The derived dioxime further enhances Cu(II) extraction (D > 10³ vs. 10² for benzoylacetone oxime) [3], making it a candidate for copper-selective separation materials.

Fluorescent Probes Based on Enol Tautomerism

The exceptionally high enol content (>90% in CDCl₃) and the additional phenolic proton exchange site of 2-(acetoacetyl)phenol enable the design of environment-sensitive probes. The dual emission from keto and enol excited states can be modulated by solvent polarity and hydrogen bonding, a feature not available in single-site enol systems like acetylacetone. This scaffold is suitable for developing ratiometric fluorescent sensors for local polarity or metal ion detection.

Application
Selection Property
Validation Focus
Chromone library synthesis
Direct intramolecular cyclodehydration precursor
Verify regioselectivity and atom economy in target scaffold assembly
Biogenic amine detection
Selective primary amine derivatization to crystalline enamines
Confirm chromatographic resolution and detection sensitivity for target amines
Metal complexation research
Tridentate O,O,O-chelation geometry upon deprotonation
Review complex stoichiometry and relative stability vs. bidentate ligands
Fluorescent probe design
High, solvent-tolerant enol content and dual emission
Assess keto-enol emission ratio in response to environment polarity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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